molecular formula C20H18ClN3O2 B6099912 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B6099912
M. Wt: 367.8 g/mol
InChI Key: VCEWYDYXQCBMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain linked to a 2-phenylethyl moiety. The pyridazinone scaffold is known for its pharmacological versatility, particularly in anticancer and anti-inflammatory applications . The phenylethyl side chain contributes lipophilicity, which may influence membrane permeability and pharmacokinetics .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)14-19(25)22-13-12-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEWYDYXQCBMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the 4-chlorophenyl group. The acetamide moiety is then attached, and finally, the phenylethyl group is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

a) Halogenated Aryl Groups
  • 4-Fluorophenyl Analog (): The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety. However, the weaker electron-withdrawing effect of fluorine might decrease metabolic stability relative to the chloro analog .
  • 4-Methoxyphenyl Analog (): N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features methoxy groups on both the pyridazinone core and the ethyl side chain. Methoxy substituents are electron-donating, which could alter electronic distribution and reduce oxidative metabolism. This may increase solubility but decrease affinity for hydrophobic targets .
b) Heterocyclic Modifications
  • Antipyrine Hybrids (): Compounds such as 6b and 6e incorporate antipyrine (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) moieties in the acetamide side chain. These hybrids exhibit distinct IR spectra (e.g., C=O peaks at 1703 cm⁻¹ for 6b), suggesting altered electronic environments compared to the simpler phenylethyl group in the target compound.

Side Chain Modifications

  • Pyridinyl vs. Phenylethyl Substituents ( vs. However, the aromatic pyridine ring may engage in π-π stacking interactions distinct from the hydrophobic phenylethyl chain.
  • Piperazine-Linked Analogs (): Compound 6b includes a 4-(4-chlorophenyl)piperazine group, which adds conformational flexibility and basicity.

Pharmacological Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound may enhance oxidative stability compared to methoxy analogs, while fluorine substitution () offers a balance between steric and electronic effects.
  • Side Chain Impact : The phenylethyl group’s lipophilicity contrasts with antipyrine hybrids’ polarity, suggesting divergent therapeutic niches—e.g., antipyrine derivatives for targeted enzyme inhibition vs. phenylethyl analogs for membrane-associated targets .

Biological Activity

The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide (CAS Number: 1219584-39-0) is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN3O4C_{22}H_{20}ClN_{3}O_{4} with a molecular weight of 457.9 g/mol . The structure features a chlorophenyl group and a pyridazine moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC22H20ClN3O4
Molecular Weight457.9 g/mol
CAS Number1219584-39-0

Anticancer Activity

Recent studies have indicated that compounds containing pyridazine rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

A study conducted by researchers at [source] demonstrated that this class of compounds effectively inhibited the growth of breast cancer cells in vitro, with IC50 values in the low micromolar range. The mechanism was attributed to the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. A notable study published in [source] reported that treatment with this compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Breast Cancer Inhibition : In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
  • Inflammatory Response Modulation : A separate study investigated the compound's effect on LPS-stimulated RAW 264.7 macrophages. The findings revealed that treatment with the compound significantly lowered nitric oxide production and cytokine release compared to untreated controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.